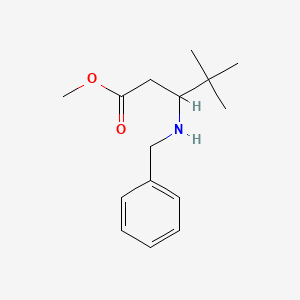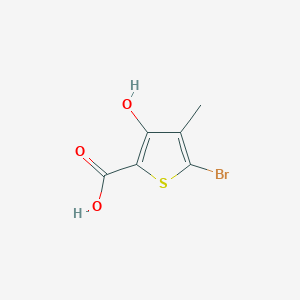
5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-hydroxy-4-methylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 5-Bromo-3-oxo-4-methylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-hydroxy-4-methylthiophene-2-methanol.
Substitution: 5-Methoxy-3-hydroxy-4-methylthiophene-2-carboxylic acid.
Applications De Recherche Scientifique
5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and hydroxyl group can facilitate binding to active sites, leading to inhibition or activation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine and hydroxyl groups, making it less reactive.
5-Bromo-4-methylthiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-methylthiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid is unique due to the combination of bromine, hydroxyl, and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H5BrO3S |
|---|---|
Poids moléculaire |
237.07 g/mol |
Nom IUPAC |
5-bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3S/c1-2-3(8)4(6(9)10)11-5(2)7/h8H,1H3,(H,9,10) |
Clé InChI |
LXQNKUPZPVACBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


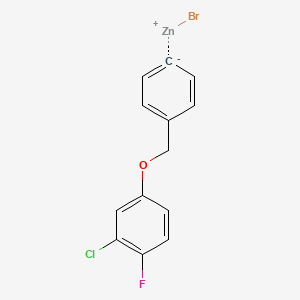
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
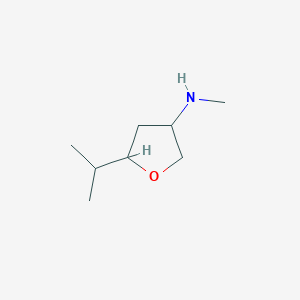
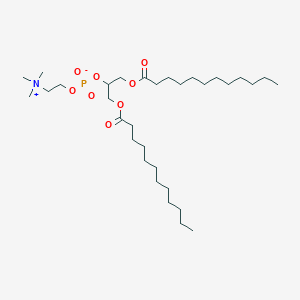
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)

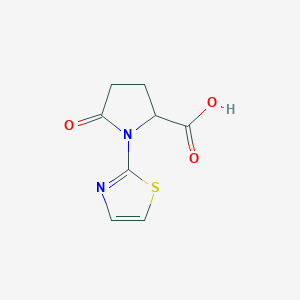

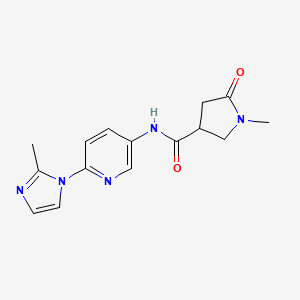
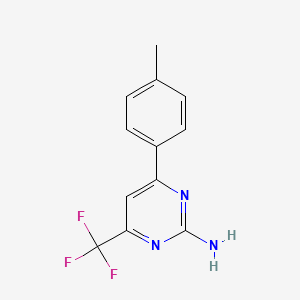
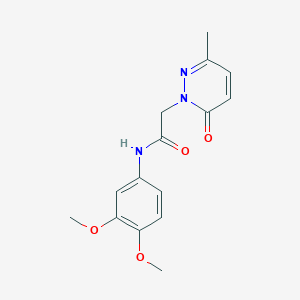
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
